2-(4-Phenylphenoxy)acetonitrile
Overview
Description
2-(4-Phenylphenoxy)acetonitrile is an organic compound characterized by the presence of a phenyl group attached to a phenoxy group, which is further connected to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylphenoxy)acetonitrile typically involves the reaction of 4-phenylphenol with acetonitrile in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where 4-phenylphenol is reacted with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Pressure swing distillation and other separation techniques may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylphenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Phenylphenoxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-Phenylphenoxy)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. The phenoxy group can engage in π-π interactions with aromatic systems, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Phenylacetoacetonitrile: Similar in structure but contains an acetoacetonitrile moiety.
4-Methoxyphenylacetonitrile: Contains a methoxy group instead of a phenyl group.
4-Chlorophenylacetonitrile: Contains a chloro group instead of a phenyl group.
Uniqueness
2-(4-Phenylphenoxy)acetonitrile is unique due to the presence of both phenyl and phenoxy groups, which confer distinct chemical and physical properties. This structural arrangement allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-phenylphenoxy)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKLAMMYWIRVAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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